

IUPAC name and structure of 1-Ethynyl-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Ethynyl-2-(trifluoromethyl)benzene
Cat. No.:	B1308395

[Get Quote](#)

A Technical Guide to 1-Ethynyl-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **1-Ethynyl-2-(trifluoromethyl)benzene**, a key building block in organic synthesis, particularly within the pharmaceutical and materials science sectors.

Chemical Identity and Structure

The compound, **1-Ethynyl-2-(trifluoromethyl)benzene**, is an aromatic hydrocarbon derivative. Its structure features a benzene ring substituted with an ethynyl group (-C≡CH) and a trifluoromethyl group (-CF₃) at adjacent positions.

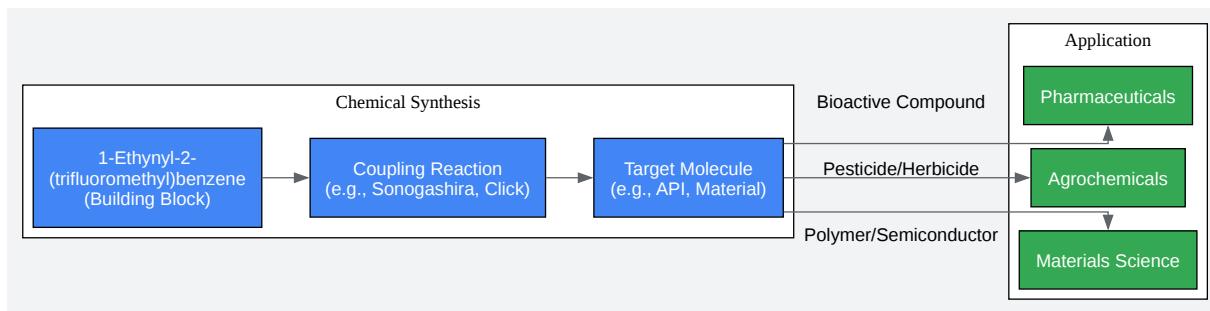
- IUPAC Name: **1-ethynyl-2-(trifluoromethyl)benzene**[\[1\]](#)
- CAS Number: 704-41-6[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₉H₅F₃[\[1\]](#)[\[3\]](#)
- Synonyms: 2-(Trifluoromethyl)phenylacetylene, 2-Ethynyl- α,α,α -trifluorotoluene[\[1\]](#)[\[3\]](#)

Chemical Structure:

Caption: 2D structure of **1-Ethynyl-2-(trifluoromethyl)benzene**.

Physicochemical Data

A summary of key quantitative data for **1-Ethynyl-2-(trifluoromethyl)benzene** is presented below. This information is crucial for reaction planning, purification, and material characterization.


Property	Value	Reference
Molecular Weight	170.13 g/mol	[1] [3]
Boiling Point	45°C at 8 mmHg	[3]
Density	1.222 g/mL	[3]
Appearance	Colorless to light yellow/orange liquid	[4]
Storage	Room temperature, recommended <15°C	[3] [5]

Role in Drug Discovery and Materials Science

The trifluoromethyl (-CF₃) group is a critical substituent in modern drug design.[\[6\]](#) Its incorporation into organic molecules can significantly alter properties such as lipophilicity, metabolic stability, and binding affinity.[\[6\]](#)[\[7\]](#) The -CF₃ group often enhances membrane permeability and can block metabolic pathways, leading to improved pharmacokinetic profiles.[\[7\]](#)

1-Ethynyl-2-(trifluoromethyl)benzene serves as a versatile building block for introducing both the trifluoromethyl group and a reactive ethynyl handle into a larger molecule. The ethynyl group is particularly useful for a variety of coupling reactions, such as Sonogashira and click chemistry, which are widely employed in the construction of complex molecular architectures for pharmaceuticals and agrochemicals.[\[3\]](#)

The unique electronic properties imparted by the trifluoromethyl group also make this compound valuable in materials science for creating fluorinated organic semiconductors and specialty polymers with enhanced thermal and oxidative stability.[3][8]

[Click to download full resolution via product page](#)

Caption: Role as a building block in synthesis workflows.

Experimental Protocols: Synthesis

The synthesis of trifluoromethylated alkynes often involves the coupling of a trifluoromethylated aryl halide with a protected alkyne, followed by deprotection. A representative protocol for a Sonogashira coupling, a common method for forming carbon-carbon bonds between aryl halides and terminal alkynes, is outlined below.

General Sonogashira Coupling Protocol:

- Reaction Setup: A dry reaction flask is charged with 2-iodo-trifluoromethylbenzene (1 equivalent), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI , 1-3 mol%).
- Solvent and Base: A suitable solvent (e.g., anhydrous triethylamine or a mixture of toluene and an amine base) is added.

- Alkyne Addition: Ethynyltrimethylsilane (a protected form of acetylene, ~1.2 equivalents) is added to the mixture.
- Reaction Conditions: The mixture is degassed and stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
- Deprotection: Upon completion, the silyl protecting group is removed by treating the reaction mixture with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or a base (e.g., K_2CO_3 in methanol).
- Workup and Purification: The reaction is quenched, extracted with an organic solvent, washed, dried, and concentrated. The crude product is then purified by column chromatography to yield **1-ethynyl-2-(trifluoromethyl)benzene**.

[Click to download full resolution via product page](#)

Caption: General workflow for Sonogashira synthesis.

Safety and Handling

1-Ethynyl-2-(trifluoromethyl)benzene is classified as a flammable liquid and vapor.^[1] Standard laboratory safety precautions should be observed, including working in a well-

ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Store in a cool, dry place away from ignition sources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Ethynyl-2-(trifluoromethyl)benzene | C9H5F3 | CID 4100856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. 1-Ethynyl-2-(trifluoromethyl)benzene [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | 88444-81-9 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 6. jelsciences.com [jelsciences.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. nbino.com [nbino.com]
- To cite this document: BenchChem. [IUPAC name and structure of 1-Ethynyl-2-(trifluoromethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1308395#iupac-name-and-structure-of-1-ethynyl-2-trifluoromethyl-benzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com